4-(Tetrahydro-2h-pyran-3-yl)butan-2-ol
Description
4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol is a secondary alcohol featuring a tetrahydropyran (THP) ring fused to a butanol chain. Its molecular formula is C₉H₁₈O₂, with a hydroxyl group at the 2-position of the butanol moiety and a THP ring at the 3-position.
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
4-(oxan-3-yl)butan-2-ol |
InChI |
InChI=1S/C9H18O2/c1-8(10)4-5-9-3-2-6-11-7-9/h8-10H,2-7H2,1H3 |
InChI Key |
BNOQAXQXOHCGGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1CCCOC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol typically involves the reaction of tetrahydropyran with butanol derivatives under specific conditions. One common method includes the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . Another method involves the reduction of esters with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using robust catalysts and controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the hydroxyl group to form different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the synthesis of biologically active molecules and potential drug candidates.
Medicine: Investigated for its role in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol involves its interaction with various molecular targets and pathways. The tetrahydropyran ring can act as a protecting group, stabilizing reactive intermediates during chemical reactions . The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Positional and Functional Group Isomers
The position of substituents on the THP ring and the functional group type (e.g., alcohol vs. ketone) significantly influence properties.
| Compound Name | Key Structural Features | Differentiation from Target Compound | Reference |
|---|---|---|---|
| 2-(Tetrahydro-2H-pyran-4-yl)ethanol | Ethanol substituent at THP-4 position | Shorter chain length; hydroxyl at terminal position | |
| 4-(Tetrahydro-2H-pyran-3-yl)butan-2-one | Ketone group instead of alcohol | Higher reactivity in nucleophilic additions | |
| 4-Methyltetrahydro-2H-pyran-4-ol | Methyl group at THP-4 position | Lack of butanol chain; steric hindrance | |
| 4,4,4-Trifluoro-3-(tetrahydro-2H-pyran-3-yl)butanoic acid | Carboxylic acid and trifluoromethyl groups | Acidic properties; enhanced metabolic stability |
Key Insight : The hydroxyl group in 4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol enables hydrogen bonding, enhancing solubility compared to ketone analogs. Positional isomers (e.g., THP-3 vs. THP-4 substitution) alter steric and electronic profiles .
Ring System Variations
Replacement of the THP ring with other cyclic ethers or aromatic systems modifies reactivity and applications.
| Compound Name | Ring System | Unique Properties | Reference |
|---|---|---|---|
| (S)-Tetrahydrofuran-2-ylmethanol | Tetrahydrofuran (THF) | Smaller ring size; higher ring strain | |
| 4-(4-Methyl-1H-indol-3-yl)butan-2-ol | Indole ring | Aromaticity; π-π stacking in drug design | |
| 3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester | Boronic ester | Suzuki-Miyaura cross-coupling applications |
Key Insight : The THP ring in the target compound provides conformational stability compared to THF, while indole-containing analogs exhibit distinct electronic interactions .
Stereochemical and Physical Property Trends
Branching and stereochemistry influence boiling points, solubility, and biological activity.
| Compound Name | Boiling Point (°C) | Solubility (mg/mL) | Notes | Reference |
|---|---|---|---|---|
| 4-(Tetrahydro-2H-pyran-3-yl)butan-2-ol | ~100–110 (estimated) | Moderate in water | Lower bp due to branching vs. butan-1-ol | |
| Butan-1-ol | 117 | 73 | Linear chain enhances intermolecular forces | |
| 4-(3-Amino-4-chloro-1H-pyrazol-1-YL)butan-2-OL | 99–105 | Low | Pyrazole substituent reduces solubility |
Key Insight: The branched butan-2-ol moiety reduces boiling points compared to linear-chain alcohols, while polar substituents (e.g., amino, chloro) further modulate solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
